molecular formula C7H13NO3 B1447585 3-Ethylmorpholine-3-carboxylic Acid CAS No. 1519210-56-0

3-Ethylmorpholine-3-carboxylic Acid

Cat. No.: B1447585
CAS No.: 1519210-56-0
M. Wt: 159.18 g/mol
InChI Key: VLJZQDDNOFFEQM-UHFFFAOYSA-N
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Description

3-Ethylmorpholine-3-carboxylic Acid is a chemical compound with the molecular formula C7H13NO3. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms.

Safety and Hazards

The safety data sheet for a similar compound, morpholine, indicates that it is flammable and harmful if swallowed. It can cause severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylmorpholine-3-carboxylic Acid typically involves the reaction of 3-ethylmorpholine with carbon dioxide under specific conditions. One common method includes the use of amino alcohols and α-haloacid chlorides, followed by a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethylmorpholine-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted morpholine derivatives .

Mechanism of Action

The mechanism of action of 3-Ethylmorpholine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets involved . The precise pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with similar targets as other morpholine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylmorpholine-3-carboxylic Acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with other molecules and its overall properties compared to similar compounds .

Properties

IUPAC Name

3-ethylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-7(6(9)10)5-11-4-3-8-7/h8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJZQDDNOFFEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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